[3-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate
Overview
Description
[3-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a phenyl group, and a hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the intermediate 2-(2-methylphenoxy)acetic acid, which is then converted to its corresponding acyl chloride. This acyl chloride reacts with hydrazine to form the hydrazide, which is subsequently condensed with 3-formylphenyl thiophene-2-carboxylate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
[3-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, [3-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [3-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in critical biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate signal transduction pathways or interfere with cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar structural features.
Steviol glycoside: A natural sweetener with a complex structure.
tert-Butyl carbamate: An organic building block with similar functional groups.
Uniqueness
What sets [3-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate apart is its combination of a thiophene ring and a hydrazinylidene moiety, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
[3-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-15-6-2-3-9-18(15)26-14-20(24)23-22-13-16-7-4-8-17(12-16)27-21(25)19-10-5-11-28-19/h2-13H,14H2,1H3,(H,23,24)/b22-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWWDCRQYIWEPW-LPYMAVHISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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